molecular formula C6H13O9P B12822989 1-O-phosphonohexopyranose CAS No. 6799-01-5

1-O-phosphonohexopyranose

Cat. No.: B12822989
CAS No.: 6799-01-5
M. Wt: 260.14 g/mol
InChI Key: HXXFSFRBOHSIMQ-UHFFFAOYSA-N
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Description

1-O-Phosphonohexopyranose is a phospho sugar with the molecular formula C6H13O9P. It is a derivative of hexopyranose, where a phosphate group is attached to the first carbon atom of the sugar ring. This compound is significant in various biochemical processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-O-phosphonohexopyranose typically involves the phosphorylation of hexopyranose. One common method is the reaction of hexopyranose with phosphoric acid or its derivatives under controlled conditions. The reaction may require catalysts and specific temperature and pH conditions to ensure the selective phosphorylation at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 1-O-Phosphonohexopyranose can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the phosphate group or other functional groups in the molecule.

    Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the phosphate group under suitable conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce various phosphonate derivatives.

Scientific Research Applications

1-O-Phosphonohexopyranose has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in metabolic pathways and its interactions with enzymes and other biomolecules.

    Medicine: Research explores its potential therapeutic applications, such as in drug development and as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-O-phosphonohexopyranose involves its interaction with specific molecular targets and pathways. The phosphate group can participate in various biochemical reactions, such as phosphorylation and dephosphorylation, which are crucial in regulating metabolic processes. The compound may also bind to enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

    6-O-Phosphonohexopyranose: Another phospho sugar with the phosphate group attached to the sixth carbon atom.

    1-C-Methyl-1-O-phosphonohexopyranose: A derivative with a methyl group attached to the first carbon atom along with the phosphate group.

Comparison: 1-O-Phosphonohexopyranose is unique due to the specific position of the phosphate group, which influences its chemical reactivity and biological interactions. Compared to similar compounds, it may exhibit different properties and applications based on the structural differences.

Properties

IUPAC Name

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2-10H,1H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXFSFRBOHSIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O9P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861599
Record name 1-O-Phosphonohexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6799-01-5
Record name GLUCOSE-L-PHOSPHATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44138
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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